Part 1: Core Data & Identification of 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile
Part 1: Core Data & Identification of 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile
An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile
Abstract: This technical guide provides a comprehensive overview of 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile (CAS No. 180994-87-0), a specialized heterocyclic compound. Recognizing the limited publicly available data on this specific carbonitrile derivative, this document establishes a foundational understanding by examining its core properties and, pivotally, by providing an in-depth analysis of its immediate structural precursor, 2-Amino-5-bromo-4-methylpyridine (CAS No. 98198-48-2). The guide details the synthesis, reactivity, and established applications of this parent scaffold, particularly its role in the development of kinase inhibitors. By contextualizing the carbonitrile derivative within the well-documented utility of its precursor, this paper offers researchers and drug development professionals critical insights into its potential synthetic routes, reactivity, and applications in medicinal chemistry.
The subject of this guide is a distinct substituted pyridine. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.
CAS Number: 180994-87-0[1]
Molecular Structure and Foundational Properties
The structure combines a pyridine core with four distinct functional groups: an amino group (-NH₂), a bromine atom (-Br), a methyl group (-CH₃), and a nitrile group (-CN). This unique arrangement of electron-donating and withdrawing groups dictates its chemical personality.
Caption: High-level workflow for the synthesis of 2-Amino-5-bromo-4-methylpyridine.
Detailed Experimental Protocol:
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Preparation: Place 30 g (277.8 mmol) of 2-amino-4-methylpyridine into a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Add 150 ml of N,N-Dimethylformamide (DMF) and stir until fully dissolved. [2][3]2. Bromination: Cool the flask in an ice bath. Prepare a solution of 49.44 g (277.8 mmol) of N-Bromosuccinimide (NBS) in DMF and add it dropwise to the cooled solution, ensuring the temperature is maintained. [2][3]3. Reaction: After the addition is complete, allow the reaction to stir at 20°C for 8-10 hours. [3][4]4. Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed. [2][4]5. Work-up: Pour the reaction mixture into water, which will cause a brown solid to precipitate. [5][2]6. Purification: Filter the solid using a Buchner funnel and wash it thoroughly with water. Further purify the dried solid by washing it with 164 ml of acetonitrile. [2][3]7. Isolation: Filter the solid again and dry it under vacuum to obtain the final product. The expected yield is approximately 80%. [2][3]
Reactivity and Strategic Importance
The strategic value of 2-Amino-5-bromo-4-methylpyridine lies in its dual reactivity. The bromine atom at the 5-position is ideally situated for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. [6][2]This allows for the introduction of diverse aryl and heteroaryl groups. The amino group at the 2-position acts as a potent electron-donating group, activating the ring and influencing the regioselectivity of reactions. [7]It also serves as a nucleophilic handle for constructing fused heterocyclic systems. [6] This versatile scaffold is a cornerstone in medicinal chemistry for building complex molecular architectures. [6][2]
Applications in Drug Discovery: Kinase Inhibition
A primary application of this scaffold is in the synthesis of kinase inhibitors, a class of targeted cancer therapy drugs. [5]The unique structure allows for modifications that create potent and selective inhibitors for specific protein kinases. [5] One key target is Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, a process vital for cell division. [5]Derivatives of 2-Amino-5-bromo-4-methylpyridine are designed to fit into the ATP-binding pocket of the PLK4 enzyme. By occupying this site, they block ATP binding, inhibit kinase activity, and disrupt the downstream signaling that controls cell division. In cancer cells, this can lead to cell cycle arrest and programmed cell death (apoptosis). [5]
Caption: Mechanism of PLK4 inhibition by derivatives of the parent scaffold.
Part 3: Outlook for 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile
Projected Synthetic Pathway
While specific synthesis literature for the title compound is sparse, a logical synthetic route can be proposed starting from its parent scaffold. The introduction of a nitrile group at the 3-position is a key transformation. A plausible approach involves the nitration of the parent scaffold, followed by reduction of the nitro group to an amine, and subsequent conversion to the nitrile via a Sandmeyer reaction.
Caption: Proposed synthetic route to the target carbonitrile derivative.
This multi-step process leverages well-established organic chemistry transformations to build the desired complexity onto the readily available parent scaffold.
Potential Applications and Scientific Merit
The introduction of a nitrile (-CN) group at the 3-position significantly alters the electronic properties and steric profile of the molecule. The nitrile group is a strong electron-withdrawing group and a potent hydrogen bond acceptor, both of which are highly desirable features in modern drug design.
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Enhanced Kinase Binding: In the context of kinase inhibition, the nitrile group can form critical hydrogen bonds with hinge region residues in the ATP-binding pocket of a kinase, potentially increasing binding affinity and selectivity compared to the parent scaffold.
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Metabolic Stability: The nitrile group is generally metabolically stable, which is a favorable property for drug candidates.
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Synthetic Handle: The nitrile can also serve as a versatile chemical handle for further derivatization, allowing for its conversion into other functional groups like tetrazoles or amidines to explore structure-activity relationships (SAR).
Given these properties, 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile represents a highly promising, next-generation building block for creating more sophisticated and potent inhibitors for targets like PLK4 and other kinases implicated in disease.
Part 4: Safety & Handling
Table 3: Hazard Information for 2-Amino-5-bromo-4-methylpyridine
| Hazard Type | Description | GHS Codes | Source(s) |
|---|---|---|---|
| Signal Word | Warning | - | |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | H315, H319, H335 | [8] |
| Precautionary Statements | Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves/eye protection/face protection. | P261, P264, P271, P280 | |
| Target Organs | Respiratory system | - |
| Personal Protective Equipment | Dust mask (type N95), eyeshields, gloves | - | |
Handling Recommendations:
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Use only under a chemical fume hood. [9]* Ensure adequate ventilation. [9]* Avoid formation of dust. [9]* Do not get in eyes, on skin, or on clothing. [10]* Store in a tightly closed container in a dry, well-ventilated place, preferably under an inert atmosphere. [9][10]
Conclusion
2-Amino-5-bromo-4-methylpyridine-3-carbonitrile is a valuable but under-documented heterocyclic compound. By thoroughly analyzing its well-characterized parent scaffold, 2-Amino-5-bromo-4-methylpyridine, we can infer its significant potential as a versatile intermediate in drug discovery. The established synthetic routes and reactivity of the parent compound provide a clear roadmap for the synthesis and utilization of the title molecule. The addition of the 3-carbonitrile group is predicted to enhance its utility as a scaffold for kinase inhibitors and other biologically active molecules. This guide serves as a foundational resource for researchers looking to explore the chemistry and therapeutic potential of this promising compound.
References
- Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
- 2-Amino-5-bromo-4-methylpyridine 98 98198-48-2 - Sigma-Aldrich.
- 2-Amino-5-bromo-4-methylpyridine 98 98198-48-2 - Sigma-Aldrich.
- An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applic
- The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Deriv
- How to Prepare 2-Amino-5-bromo-4-methylpyridine? - FAQ - Guidechem.
- Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
- SAFETY D
- 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile(180994-87-0) 1 H NMR - ChemicalBook.
- 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem.
- Exploring 2-Amino-5-bromo-4-methylpyridine: Properties and Applic
- SAFETY D
- Reactivity Face-Off: 2-Amino-5-bromo-4 - methylpyridine - Benchchem.
Sources
- 1. 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile(180994-87-0) 1H NMR [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
